N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide
Description
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide is a structurally complex molecule featuring three key moieties:
- Furan-2-yl group: A heterocyclic aromatic ring contributing to lipophilicity and possible π-π interactions.
- 4-Phenylpiperazine: A nitrogen-containing bicyclic structure often associated with central nervous system (CNS) receptor modulation, particularly serotonin and dopamine receptors .
This compound is utilized in screening libraries for drug discovery, as evidenced by structurally related analogs (e.g., ChemDiv’s G857-1518) .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-2-25(22,23)19-15-17(18-9-6-14-24-18)21-12-10-20(11-13-21)16-7-4-3-5-8-16/h3-9,14,17,19H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCYVSDITKJQDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Synthesis of Phenylpiperazine: Phenylpiperazine is prepared by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Coupling Reaction: The furan ring and phenylpiperazine are coupled using a suitable linker, such as ethylene sulfonamide, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phenylpiperazine moiety can be reduced to form piperazine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Piperazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders and inflammation.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights structural similarities and differences between the target compound and related molecules:
Key Observations :
- Sulfonamide vs. Sulfonyl Groups : The target compound’s ethane-1-sulfonamide group differs from G857-1518’s 4-chlorobenzenesulfonyl moiety, which may enhance lipophilicity and alter receptor binding .
- Piperazine Substituents : The 4-phenylpiperazine in the target compound contrasts with the 4-methylpiperazine in ’s compound, which could influence CNS receptor selectivity .
- Functional Groups: USP compounds () incorporate nitro and dimethylamino groups absent in the target compound, likely affecting redox stability and metabolic pathways .
Pharmacological and Physicochemical Properties
- Receptor Interactions : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors, analogous to antipsychotic drugs, whereas azetidione derivatives () may target microbial enzymes .
- Metabolic Stability : Sulfonamides generally exhibit slower hepatic clearance compared to nitro-containing compounds (e.g., USP Compound 7), which may undergo nitro-reduction .
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a furan moiety, a piperazine ring, and a sulfonamide group. Its chemical structure can be represented as follows:
Key Properties:
- Molecular Weight: 372.47 g/mol
- LogP (Octanol-Water Partition Coefficient): Indicates lipophilicity, which influences absorption and distribution in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound has been investigated for its potential as a ligand in receptor binding studies, particularly targeting neurotransmitter receptors involved in neurological disorders.
- Adenosine Receptors: It acts as an antagonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's.
- α1 Receptor Antagonism: The compound exhibits antagonistic activity at α1 adrenergic receptors, influencing cardiovascular and neurological functions .
- Acetylcholinesterase Inhibition: Similar compounds have shown inhibitory effects on acetylcholinesterase, making them relevant for Alzheimer's disease treatment.
1. Neuroprotective Effects
Research has indicated that this compound possesses neuroprotective properties. In vitro studies demonstrated its ability to reduce oxidative stress and neuronal apoptosis in models of neurodegeneration.
2. Antimicrobial Activity
The compound has shown potential antimicrobial effects against various bacterial and fungal strains, suggesting its utility in treating infections.
3. Anticancer Properties
Preliminary studies highlighted the anticancer activity of related compounds with similar structures, indicating that this compound may also exhibit antiproliferative effects against cancer cells .
Case Studies
Case Study 1: Neurodegenerative Disease Model
A study involving mouse models of Alzheimer's disease assessed the efficacy of this compound. Results indicated significant improvement in cognitive function and reduction in amyloid plaque formation.
Case Study 2: Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Candida albicans showed that the compound inhibited growth at concentrations as low as 10 µg/mL, highlighting its potential as an antimicrobial agent .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
